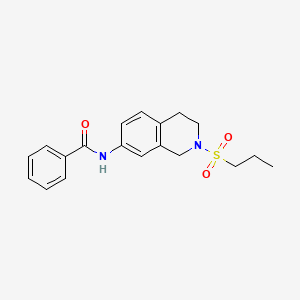

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Description

Chemical Structure: The compound features a 1,2,3,4-tetrahydroisoquinoline core substituted at the 2-position with a propylsulfonyl group (-SO₂-C₃H₇) and at the 7-position with a benzamide moiety (C₆H₅-CONH-). Molecular Formula: C₁₉H₂₁N₂O₃S. Molecular Weight: 357.4 g/mol (calculated). Key Functional Groups:

- Propylsulfonyl group: A polar, electron-withdrawing substituent that may enhance solubility in polar solvents and influence hydrogen-bonding interactions.

- Benzamide: An unsubstituted aromatic amide, providing a planar hydrophobic region.

Properties

IUPAC Name |

N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-2-12-25(23,24)21-11-10-15-8-9-18(13-17(15)14-21)20-19(22)16-6-4-3-5-7-16/h3-9,13H,2,10-12,14H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNEOTOKOUMOLNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Initial Synthesis: : The synthesis begins with the preparation of 1,2,3,4-tetrahydroisoquinoline, which is then functionalized at the 7th position to introduce a benzamide moiety.

Functionalization: : The propylsulfonyl group is introduced via sulfonylation, typically using propylsulfonyl chloride and a base such as triethylamine.

Final Assembly: : The final product, N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide, is obtained by coupling the functionalized tetrahydroisoquinoline with benzoyl chloride under appropriate conditions.

Industrial Production Methods: Industrial production might involve optimization of reaction conditions to maximize yield and purity. Common techniques include high-pressure liquid chromatography (HPLC) for purification and automated reactors for large-scale synthesis.

Chemical Reactions Analysis

Oxidation: : The compound can undergo oxidation reactions, typically using agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: : Reduction can be achieved with reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: : Substitution reactions, especially on the benzamide or sulfonyl group, can occur using various nucleophiles under controlled conditions.

Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

Bases and Acids: : Triethylamine, hydrochloric acid for reaction control.

Major Products: The major products of these reactions depend on the reaction conditions but typically include oxidized or reduced forms of the compound, or substituted derivatives with modified biological activity.

Scientific Research Applications

Chemistry: In chemistry, N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is used as a building block for synthesizing more complex molecules. Its versatile reactivity allows chemists to explore various chemical transformations.

Biology: Biologically, this compound is studied for its potential effects on cellular pathways. Its structure allows it to interact with different biological targets, making it a candidate for drug discovery research.

Medicine: In medicine, researchers are investigating the compound for its potential therapeutic effects. Its ability to modulate specific molecular targets makes it a candidate for treating various diseases, including neurological disorders and cancers.

Industry: Industrially, the compound is explored for its application in materials science and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The exact mechanism of action of N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, altering their function and leading to the observed biological effects. The pathways involved might include modulation of enzyme activity, inhibition of protein-protein interactions, or alteration of cellular signaling cascades.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Molecular Comparison

Analysis of Substituent Effects

A. Benzamide Modifications :

Target Compound vs. Fluorinated Analogs () :

- The trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups in the analogs increase molecular weight by ~69–85 g/mol compared to the target. These groups are highly lipophilic and metabolically stable, which may enhance membrane permeability but reduce aqueous solubility.

- The electron-withdrawing nature of -CF₃ and -OCF₃ could alter electron density in the benzamide ring, affecting binding interactions in biological targets.

4-Chloro Substituent (): The chloro group introduces moderate electronegativity and lipophilicity.

B. Tetrahydroisoquinoline Modifications :

Propylsulfonyl vs. Acyl Groups (): The propylsulfonyl group in the target is more polar than the isobutyryl (-CO-C(CH₃)₂) and cyclopropanecarbonyl (-CO-cyclopropane) groups in analogs. This polarity could improve solubility in polar solvents like water or DMSO.

Steric Effects :

Biological Activity

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a complex organic compound that integrates a tetrahydroisoquinoline moiety with a sulfonamide group. This compound is part of a broader class of sulfonamides known for their diverse biological activities and applications in medicinal chemistry. The unique structural features of this compound suggest potential interactions at the molecular level, influencing its pharmacological properties.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The sulfonamide functional group is known to participate in enzyme inhibition and receptor modulation. Specifically, the compound may inhibit certain kinases involved in cellular signaling pathways, which has implications for its use in treating diseases such as cancer and inflammation.

Antitumor Activity

Recent studies have highlighted the potential antitumor activity of compounds similar to this compound. For instance, compounds with similar structural characteristics have demonstrated significant efficacy against various cancer cell lines in both 2D and 3D assays. The following table summarizes relevant findings:

| Compound | Cell Line | IC50 (μM) | Assay Type |

|---|---|---|---|

| Compound 8 | A549 | 6.75 ± 0.19 | 2D |

| Compound 8 | HCC827 | 6.26 ± 0.33 | 2D |

| Compound 8 | NCI-H358 | 6.48 ± 0.11 | 2D |

| Compound 8 | A549 | 9.31 ± 0.78 | 3D |

| Compound 8 | HCC827 | 20.46 ± 8.63 | 3D |

These results indicate that compounds within this chemical class can effectively inhibit tumor growth while exhibiting lower toxicity profiles compared to traditional chemotherapeutics .

Antimicrobial Activity

In addition to antitumor effects, this compound and its analogs have shown promising antimicrobial activity. The presence of the sulfonamide group enhances the compound's ability to interact with bacterial enzymes, potentially leading to bacterial growth inhibition. This characteristic makes it a candidate for further development as an antimicrobial agent .

Study on Anticonvulsant Activity

A series of studies have been conducted to evaluate the anticonvulsant properties of tetrahydroisoquinoline derivatives similar to this compound. These studies indicate that modifications in the structure can lead to varied anticonvulsant effects. For example:

- Compound X : Exhibited significant anticonvulsant activity in animal models with a notable reduction in seizure frequency.

- Compound Y : Showed moderate activity but was less effective than Compound X.

These findings suggest that further structural optimization could enhance the anticonvulsant potential of these compounds .

Safety and Toxicity Profiles

Toxicity assessments conducted on similar compounds indicate that many exhibit low toxicity levels at therapeutic doses. For instance:

- Compound Z : Displayed an IC50 greater than 50 μM against human fibroblast cells, suggesting a favorable safety profile for further development.

Such data are crucial for establishing the therapeutic index of this compound and its analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.